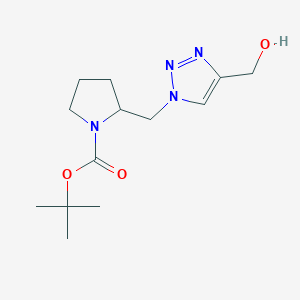

tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate (molecular formula: C₁₃H₂₂N₄O₃, molecular weight: 282.34 g/mol) is a pyrrolidine-based compound functionalized with a 1,2,3-triazole ring bearing a hydroxymethyl group. The tert-butyl carbamate group acts as a protective moiety for the pyrrolidine nitrogen, a common strategy in organic synthesis to enhance stability and control reactivity . The hydroxymethyl-triazole substituent provides a versatile site for further functionalization, making this compound valuable in pharmaceutical and materials chemistry. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method that ensures 1,4-substitution of the triazole ring .

Properties

IUPAC Name |

tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,11,18H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMUGPDTHORFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, synthesis methods, and biological activities, supported by relevant case studies and research findings.

- Molecular Formula : C14H24N4O3

- Molecular Weight : 296.37 g/mol

- CAS Number : 2098074-92-9

This compound features a pyrrolidine core substituted with a hydroxymethyl triazole moiety, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Pyrrolidine Derivation : Synthesizing the pyrrolidine structure through cyclization reactions involving appropriate aldehydes and amines.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit promising anticancer activity. For instance, compounds similar to this compound have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that triazole derivatives can inhibit deubiquitinase enzymes like USP1/UAF1, which are implicated in cancer progression .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of triazole derivatives against non-small cell lung cancer (NSCLC) models. The study found that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on triazole-containing compounds to determine the influence of structural modifications on biological activity. The results indicated that variations in the substituents on the triazole ring significantly affected binding affinity to target proteins involved in cancer pathways .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate has been investigated for its potential as a bioactive compound in drug development. Its triazole moiety is particularly noteworthy for the following reasons:

- Antifungal Activity : Compounds containing triazole rings are known for their antifungal properties. Research indicates that this compound may exhibit activity against various fungal pathogens, making it a candidate for antifungal drug development .

- Anticancer Properties : Preliminary studies suggest that derivatives of triazoles can interfere with cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting metabolic pathways unique to tumor cells .

Agricultural Applications

The compound's structural features also lend themselves to applications in agriculture:

- Pesticidal Activity : The incorporation of triazole rings in agrochemicals has been linked to enhanced pest resistance. This compound may serve as a lead structure for developing new pesticides that are effective against resistant strains of agricultural pests .

- Plant Growth Regulation : Research has indicated that certain triazole derivatives can act as plant growth regulators. This compound could potentially modulate plant growth responses under stress conditions such as drought or salinity .

Case Studies

Several studies have documented the effectiveness of similar compounds in various applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects on Reactivity

A key structural analog is tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate (), which differs in the position of the triazole-methyl group (3- vs. 2-position on the pyrrolidine ring). This positional isomerism influences steric and electronic properties:

- Solubility: Both isomers share similar polar groups (hydroxymethyl, carbamate), but minor differences in dipole moments could affect solubility in aqueous or organic solvents.

Functional Group Variations on the Triazole Ring

- Formyl vs. Hydroxymethyl : tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate () replaces the hydroxymethyl group with a formyl moiety. The formyl group is electrophilic, enabling nucleophilic additions (e.g., hydrazine coupling), whereas the hydroxymethyl group is nucleophilic, suitable for esterification or etherification .

- Fluorinated Chains : Compounds like those in incorporate long fluorinated chains on the triazole, drastically increasing hydrophobicity and metabolic stability compared to the hydroxymethyl variant. Such modifications are critical for applications in drug delivery or surfactants.

Backbone Modifications: Pyrrolidine vs. Pyridine Derivatives

- Pyridine Hybrids : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () integrates a pyridine ring, enhancing aromatic stacking interactions. This contrasts with the purely aliphatic pyrrolidine backbone of the target compound, which offers greater conformational flexibility .

Data Table: Key Comparative Properties

Research Findings and Trends

- Click Chemistry Utility : The triazole ring’s stability and synthetic accessibility () make it indispensable for constructing complex architectures, such as fluorinated glycoconjugates () and kinase inhibitors ().

- Positional Isomerism Challenges : While 2- and 3-substituted pyrrolidine isomers share similar molecular weights, their biological activities may diverge significantly due to spatial arrangement, as observed in receptor-binding studies .

Preparation Methods

Synthesis Overview

The preparation of this compound generally involves:

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to yield tert-butyl pyrrolidine-1-carboxylate derivatives.

- Introduction of azide or alkyne functionalities on the pyrrolidine or side chains.

- Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition ("click reaction") between azides and alkynes to form the 1,2,3-triazole ring.

- Functionalization of the triazole ring, particularly hydroxymethyl substitution at the 4-position.

Preparation of the Pyrrolidine Core with Boc Protection

The starting material is typically a pyrrolidine derivative protected at the nitrogen with a tert-butoxycarbonyl group. A patent (EP2358670B1) describes the preparation of tert-butyl (R)-3-substituted pyrrolidine-1-carboxylates by reaction of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with nucleophiles in solvents such as ethanol, toluene, or tetrahydrofuran at mild temperatures (around 40 °C) with stirring for 20-30 minutes.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, nucleophile, solvent (EtOH, toluene, THF) | Substituted tert-butyl pyrrolidine-1-carboxylate intermediate |

This step provides a versatile platform for further functionalization, including introduction of azide or alkyne groups necessary for triazole formation.

Formation of the 1,2,3-Triazole Ring via Copper-Catalyzed Azide-Alkyne Cycloaddition

The key step in assembling the triazole moiety is the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction. According to a study published in 2020, this reaction is performed by mixing an azide-containing intermediate with an alkyne derivative in the presence of copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate as a reducing agent. The reaction medium is typically a 1:1 mixture of dichloromethane (DCM) and water, and the reaction proceeds at room temperature or slightly elevated temperatures to afford the 1,4-disubstituted 1,2,3-triazoles in moderate to good yields (45–89%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | Azide intermediate + alkyne (e.g., propargyl alcohol) + CuSO4·5H2O + sodium ascorbate, DCM:H2O (1:1), RT | 1,4-disubstituted 1,2,3-triazole with hydroxymethyl substitution |

The hydroxymethyl group at the 4-position of the triazole ring is introduced by using propargyl alcohol or similar alkynes bearing a hydroxymethyl group.

Functionalization and Final Assembly

After formation of the triazole ring, the triazole-pyrrolidine conjugate bearing the Boc-protected nitrogen and the hydroxymethyl substituent is obtained. The hydroxymethyl group provides a handle for further derivatization or biological conjugation.

In some cases, additional purification steps such as filtration of the reaction mixture to remove copper residues and solvent evaporation under reduced pressure are employed to isolate the pure compound.

Summary Table of Preparation Steps

Research Findings and Considerations

- The Boc protecting group on the pyrrolidine nitrogen is stable under the CuAAC reaction conditions, allowing for efficient triazole formation without deprotection or side reactions.

- The use of copper sulfate and sodium ascorbate ensures in situ generation of Cu(I), which is essential for regioselective 1,4-disubstituted triazole formation.

- The solvent mixture of dichloromethane and water balances solubility of organic and inorganic components, facilitating the reaction and product isolation.

- The reaction temperature is mild (room temperature to 40 °C), which preserves sensitive functional groups such as hydroxymethyl and Boc protection.

- The method is adaptable to various alkynes, enabling structural diversity around the triazole ring, which is valuable for medicinal chemistry applications.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A typical protocol involves:

- Step 1 : Functionalization of pyrrolidine with propargyl groups using tert-butyloxycarbonyl (Boc) protection under anhydrous dichloromethane and triethylamine at 0–20°C .

- Step 2 : Azide introduction via Mitsunobu reaction or nucleophilic substitution, followed by CuAAC with terminal alkynes. Catalytic Cu(I) (e.g., CuBr with DMAP) in polar solvents (e.g., DMF) at 50–60°C achieves >90% regioselectivity for 1,4-triazole isomers . Yield optimization requires strict control of moisture, stoichiometric equivalence of azide/alkyne, and inert atmosphere to prevent oxidation. Lower temperatures (0–20°C) reduce side reactions but slow kinetics .

Q. How is the purity of this compound assessed, and what analytical techniques are most effective?

Purity is evaluated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity. Key signals include Boc tert-butyl protons (δ 1.4–1.5 ppm), triazole C-H (δ 7.8–8.2 ppm), and hydroxymethyl groups (δ 3.6–4.2 ppm). Discrepancies in integration ratios indicate by-products .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C15H24N4O3: 309.19) .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when characterizing derivatives of this compound?

Discrepancies in NMR often arise from:

- Dynamic rotational isomerism : Boc groups or triazole substituents may adopt multiple conformations, splitting signals. Variable-temperature NMR (e.g., 25–60°C) collapses split peaks into singlets .

- Residual solvents or water : Lyophilization or azeotropic drying with toluene ensures solvent-free samples .

- By-product interference : 2D NMR (COSY, HSQC) clarifies ambiguous couplings. For example, HMBC correlates triazole C-H with adjacent methylene groups .

Q. How can regioselectivity in the triazole-forming CuAAC step be optimized to minimize by-products?

Regioselectivity depends on:

- Catalyst system : Cu(I) sources (e.g., CuBr vs. CuSO4/ascorbate) favor 1,4-triazole formation. Ligands like TBTA (tris(benzyltriazolylmethyl)amine) enhance selectivity to >95% .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state for 1,4-regiochemistry, while nonpolar solvents increase 1,5-isomer formation .

- Substrate steric effects : Bulky alkynes (e.g., propargyl ethers) reduce side reactions. Kinetic monitoring via TLC or in-situ IR identifies optimal reaction termination points .

Q. What computational methods predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Boc group hydrolysis : Protonation at the carbonyl oxygen increases susceptibility to nucleophilic attack, with energy barriers lowest at pH < 3 .

- Triazole ring stability : The hydroxymethyl group participates in intramolecular H-bonding with triazole N3, reducing reactivity toward oxidants at neutral pH . MD simulations further predict aggregation tendencies in aqueous buffers, guiding formulation strategies .

Methodological Notes

- Synthetic Reproducibility : Batch-to-batch variability is minimized by standardizing azide precursors (e.g., tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate) and validating purity via melting point analysis .

- Data Validation : Cross-correlate NMR shifts with Cambridge Structural Database entries for analogous triazole-pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.